Product packaging for Atb-429(Cat. No.:CAS No. 915798-75-3)

Atb-429

Cat. No.: B605663
CAS No.: 915798-75-3
M. Wt: 361.5 g/mol
InChI Key: IFYIEDLRMQRZEP-UHFFFAOYSA-N
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Description

Endogenous H₂S Production and Physiological Roles in Mammalian Biology

In mammalian systems, H₂S is primarily synthesized by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), often working in conjunction with cysteine aminotransferase (CAT). unina.itd-nb.infomdpi.com These enzymes are distributed in a tissue-specific manner, allowing for regulated, localized production of H₂S. unina.it For instance, CBS is the predominant H₂S-producing enzyme in the brain, while CSE is highly expressed in the cardiovascular system and liver. mdpi.commdpi.com The kidney is a particularly rich source of endogenous H₂S, with its producing enzymes present in about 75% of all renal cells. paulwulleman.be

Once produced, H₂S participates in a wide spectrum of physiological processes. It is a crucial regulator of vascular tone and blood pressure, often inducing vasorelaxation. paulwulleman.benih.gov In the nervous system, it acts as a neuromodulator, influencing processes like learning and memory. mdpi.comphysiology.org Furthermore, H₂S is involved in cellular bioenergetics, immune function, and the regulation of cell growth, differentiation, and programmed cell death. physiology.orgunina.it Its ability to freely permeate cell membranes allows it to act on various intracellular and extracellular targets without the need for specific transporters. mdpi.com

Role of H₂S in Inflammatory Processes and Maintenance of Tissue Homeostasis

Hydrogen sulfide (B99878) plays a complex, often concentration-dependent, role in inflammation and the maintenance of tissue balance. d-nb.info Generally, physiological concentrations of H₂S exhibit potent anti-inflammatory effects. mdpi.com It can inhibit the activation of key inflammatory signaling pathways like nuclear factor-κB (NF-κB) and reduce the production of pro-inflammatory mediators. nih.govmdpi.comfrontiersin.org H₂S has been shown to suppress the adhesion and migration of leukocytes to sites of inflammation, a critical step in the inflammatory cascade. d-nb.infonih.gov

Moreover, H₂S contributes to the resolution of inflammation and tissue repair. It can modulate macrophage polarization, promoting a shift towards an anti-inflammatory and tissue-reparative phenotype. nih.gov By regulating oxidative stress and protecting mitochondria, H₂S helps maintain cellular health and limits tissue damage during inflammatory insults. d-nb.infonih.gov This homeostatic role is critical in various organs, including the cardiovascular system, where H₂S helps protect against endothelial dysfunction, and the gastrointestinal tract, where it helps maintain mucosal integrity. nih.govfrontiersin.orgfrontiersin.org

Therapeutic Potential of Exogenous H₂S Donors in Contemporary Biomedical Research

Given the protective roles of endogenous H₂S, its supplementation through exogenous donor molecules has become a promising therapeutic avenue for diseases characterized by H₂S deficiency, inflammation, or oxidative stress. unina.itnih.gov A variety of H₂S donors have been developed, ranging from simple sulfide salts like sodium hydrosulfide (B80085) (NaHS) to more complex, slow-releasing organic molecules designed to mimic physiological H₂S production. frontiersin.orgresearchgate.net

These donors have shown potential in preclinical models of numerous conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions like arthritis and inflammatory bowel disease (IBD). nih.govfrontiersin.org For example, H₂S donors can protect the heart from ischemia-reperfusion injury, reduce neuroinflammation, and alleviate pain and tissue damage in arthritis models. frontiersin.orgmdpi.com The development of controlled-release donors is a key area of research, aiming to maximize therapeutic benefit while minimizing potential toxicity associated with rapid, high-concentration H₂S release. researchgate.net

Rationale for Multi-Target-Directed Ligand Design in Modern Drug Discovery Research

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial, involving multiple pathological pathways. nih.govacs.org The traditional "one target, one molecule" approach to drug discovery has often proven insufficient for these conditions. frontiersin.org This has led to the rise of multi-target-directed ligand (MTDL) design, a strategy that aims to create single chemical entities capable of modulating multiple biological targets simultaneously. nih.govacs.org

The MTDL approach offers several potential advantages over combination therapies (using multiple single-target drugs). These include a simplified pharmacokinetic profile, reduced potential for drug-drug interactions, and potentially improved patient compliance. researchgate.net A common strategy in MTDL design is to link two distinct pharmacophores together into a single hybrid molecule. acs.org This is the principle behind ATB-429, which combines an anti-inflammatory agent with an H₂S-releasing moiety, aiming to leverage the synergistic effects of both components for enhanced therapeutic efficacy, particularly in inflammatory conditions. mdpi.comacs.orgmdpi.com This rational design seeks to address the multifaceted nature of diseases like IBD by concurrently targeting inflammation and restoring protective H₂S levels. drugdiscoverynews.com

This compound: A Hydrogen Sulfide-Releasing Derivative

This compound is a chemically engineered compound that exemplifies the multi-target-directed ligand approach. It consists of the anti-inflammatory drug mesalamine (also known as 5-aminosalicylic acid or 5-ASA) covalently linked to an H₂S-releasing moiety, specifically 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). mdpi.commdpi.comdrugdiscoverynews.com This design allows for the targeted delivery of two distinct therapeutic actions.

Research has demonstrated that this compound effectively releases H₂S. drugbank.comoup.com Studies in animal models show that administration of this compound leads to increased blood concentrations of H₂S. drugbank.com This H₂S-releasing capability is central to its enhanced therapeutic effects compared to mesalamine alone.

Research Findings on this compound

Anti-inflammatory and Antinociceptive Effects: In rodent models of post-inflammatory visceral hypersensitivity, a condition relevant to painful intestinal disorders, this compound demonstrated significant antinociceptive (pain-relieving) effects. drugbank.com It dose-dependently reduced hypersensitivity to colorectal distension, an effect not observed with mesalamine alone. drugbank.com This pain-relieving action was linked to the activation of ATP-sensitive potassium (KATP) channels, a known target of H₂S signaling. drugbank.com Furthermore, this compound was found to down-regulate the expression of key inflammatory markers, including cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β), in the colon. drugbank.com

Effects on Necrotizing Enterocolitis (NEC): In experimental models of NEC, a devastating inflammatory bowel disease affecting premature infants, this compound has shown significant protective effects. nih.gov It was found to attenuate the severity of both intestinal and associated lung injury. nih.gov The beneficial effects in this model appear to be mediated through the endothelial nitric oxide synthase (eNOS) pathway, highlighting the complex interplay between the H₂S and nitric oxide signaling systems. nih.gov this compound increased mesenteric blood flow and reduced the expression of the inflammatory proteins Toll-like receptor 4 (TLR4) and interleukin-6 (IL-6) in the intestine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO3S3 B605663 Atb-429 CAS No. 915798-75-3

Properties

CAS No.

915798-75-3

Molecular Formula

C16H11NO3S3

Molecular Weight

361.5 g/mol

IUPAC Name

[4-(3-sulfanylidenedithiol-4-yl)phenyl] 5-amino-2-hydroxybenzoate

InChI

InChI=1S/C16H11NO3S3/c17-10-3-6-14(18)12(7-10)15(19)20-11-4-1-9(2-5-11)13-8-22-23-16(13)21/h1-8,18H,17H2

InChI Key

IFYIEDLRMQRZEP-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ATB-429

Origin of Product

United States

Design Rationale and Chemical Conjugation Strategy of Atb 429

Conceptualization of ATB-429 as a Mesalamine-Hydrogen Sulfide (B99878) Hybrid Compound

This compound is conceptualized as a hybrid of mesalamine (also known as mesalazine or 5-aminosalicylic acid, 5-ASA) and an H₂S-releasing moiety. Mesalamine is a widely used anti-inflammatory drug, particularly for the treatment of inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease. wikipedia.orgwikidoc.org However, mesalamine's efficacy can be limited in more severe cases, and it may cause gastrointestinal side effects. wikidoc.orgmdpi.comnih.gov

Hydrogen sulfide, on the other hand, has emerged as a crucial endogenous signaling molecule with demonstrated anti-inflammatory, antioxidant, and cytoprotective effects in various physiological and pathological processes, including those in the gastrointestinal tract. nih.govnih.govmedscape.comnih.govresearchgate.netresearchgate.net Studies have shown that H₂S can contribute to gastrointestinal mucosal defense, tissue repair, and the resolution of inflammation by reducing pro-inflammatory cytokine expression and targeting inflammasomes. nih.gov

The rationale behind creating a mesalamine-H₂S hybrid like this compound is to combine the established anti-inflammatory action of mesalamine with the beneficial effects of locally released H₂S. This hybridization strategy aims for a synergistic therapeutic effect, potentially leading to improved efficacy and a reduction in the adverse effects associated with the parent drug. mdpi.comnih.govmedscape.comresearchgate.netmdpi.com

Integration of the ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) H2S-Releasing Moiety

A key component in the design of this compound is the integration of the ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) moiety as the H₂S-releasing component. mdpi.comnih.govmdpi.comdrugdiscoverynews.commedkoo.comsigmaaldrich.com ADT-OH is a derivative of anethole (B165797) dithiolethione (ADT) and is recognized as a synthetic H₂S donor. medkoo.com

The thione group within the ADT-OH structure is capable of being transformed into a corresponding ketone through hydrolysis, a process that facilitates the release of H₂S. mdpi.com ADT-OH and its derivatives have been extensively investigated as H₂S donors in various experimental studies. mdpi.comnih.govresearchgate.net

Strategic Covalent Conjugation with Mesalamine for Enhanced Biological Activity

This compound is formed by the covalent linkage of a mesalamine molecule to an ADT-OH molecule. nih.govnih.govdrugdiscoverynews.com This conjugation is strategically designed to create a single chemical entity that can deliver both the parent drug (mesalamine) and the H₂S-releasing moiety to the target site. nih.govmedscape.comresearchgate.net The linkage between mesalamine and ADT-OH in this compound is specifically described as an ester bond. nih.govnih.gov

This covalent conjugation is crucial for the enhanced biological activity observed with this compound. Research findings indicate that this compound exhibits markedly improved anti-inflammatory activity and potency compared to mesalamine alone in experimental models. mdpi.comnih.govmdpi.comresearchgate.netwingfielddigital.comnih.gov For instance, in a mouse model of colitis, this compound was found to be more effective than mesalamine in reducing disease severity, mucosal damage, granulocyte infiltration, and the expression of pro-inflammatory cytokines. mdpi.comnih.govmdpi.comresearchgate.netwingfielddigital.comnih.gov Some studies suggest that the intact this compound molecule may exhibit anti-inflammatory effects beyond the simple additive effects of its two components, potentially due to more effective H₂S release compared to ADT-OH alone. nih.govwingfielddigital.com

The strategic covalent linkage ensures that both the mesalamine and the H₂S-releasing effects are delivered in a coordinated manner, potentially concentrating the therapeutic benefits at the site of inflammation.

Design Principles for Sustained and Controllable H2S Release in Experimental Research Models

A key design principle for this compound and other H₂S donor drugs is the achievement of sustained and controllable H₂S release. mdpi.com The biological activity of H₂S is closely linked to the location, concentration, and rate of its release. mdpi.com Therefore, designing molecules that can release appropriate concentrations of H₂S at the target site is a critical challenge in the development of H₂S donor drugs. mdpi.com

While specific detailed mechanisms for the sustained and controllable release of H₂S from this compound in experimental models are not extensively detailed in the provided snippets, the covalent linkage via an ester bond suggests a mechanism where the release of H₂S is dependent on the hydrolysis of this bond. nih.govnih.gov This hydrolysis could occur enzymatically or chemically in the physiological environment, leading to the liberation of ADT-OH, which then subsequently releases H₂S through its own hydrolysis mechanism. mdpi.com

Experimental data indicates that this compound is capable of releasing H₂S in vitro and in vivo. drugdiscoverynews.comresearchgate.net Studies have shown that this compound released significantly more H₂S than an equimolar amount of ADT-OH in buffer and liver homogenate, suggesting that the conjugation strategy itself might influence the H₂S release profile. nih.govwingfielddigital.com The sustained release of H₂S from such hybrid compounds is considered important for effectively regulating cellular behavior and achieving therapeutic effects over time. researchgate.net

The design principles aim to ensure that H₂S is released in a manner that maximizes its therapeutic benefits at the site of action while potentially minimizing systemic exposure and associated off-target effects.

Summary of Key Research Findings Related to Design and Activity:

Based on the search results, the following table summarizes some key findings related to the design and effects of this compound in experimental models:

CompoundCompositionLinkageKey Finding (vs. Mesalamine)Source
This compoundMesalamine + ADT-OHEster bondImproved anti-inflammatory activity and potency in mouse model of colitis. mdpi.comnih.govmdpi.comwingfielddigital.comnih.gov mdpi.comnih.govwingfielddigital.com
This compoundMesalamine + ADT-OHEster bondSuperior in reducing mucosal damage and disease severity in colitis model. mdpi.commdpi.comresearchgate.netnih.gov mdpi.commdpi.comresearchgate.net
This compoundMesalamine + ADT-OHEster bondSignificantly reduced granulocyte infiltration in colonic tissue. mdpi.commdpi.comwingfielddigital.comnih.gov mdpi.commdpi.comwingfielddigital.com
This compoundMesalamine + ADT-OHEster bondReduced expression of pro-inflammatory cytokine mRNA. mdpi.commdpi.comresearchgate.netnih.gov mdpi.commdpi.comresearchgate.net
This compoundMesalamine + ADT-OHEster bondReleases H₂S in vitro and in vivo. drugdiscoverynews.comresearchgate.net drugdiscoverynews.comresearchgate.net
ADT-OH aloneH₂S-releasing moiety of this compoundN/ADid not significantly alter severity of colitis at equimolar dose to effective this compound dose. nih.govwingfielddigital.comacs.orgscience.gov nih.govwingfielddigital.comacs.org

Note: This table is based on the research findings presented in the provided search snippets and focuses solely on the design and activity in experimental models as per the outline.

Preclinical Pharmacological Characterization of Atb 429

In Vitro Studies on H₂S Release Kinetics and Cellular Bioavailability

The ability of ATB-429 to function as an H₂S donor is conferred by its ADT-OH moiety. researchgate.netd-nb.info The release of hydrogen sulfide (B99878) from the 1,2-dithiole-3-thione class of compounds, including ADT-OH, is understood to occur primarily through hydrolysis. researchgate.netacs.org In this reaction, the thione group is converted to a ketone, which results in the liberation of H₂S. researchgate.net While detailed kinetic analyses of this compound in purely cell-free systems are not extensively documented in the available literature, studies on its core H₂S-releasing component, ADT-OH, provide insight into the release profile.

The release of H₂S from such donors is dependent on environmental conditions, with factors like pH and temperature influencing the rate of hydrolysis. elifesciences.org Studies using other H₂S donors have demonstrated that release can be slow and sustained, mimicking physiological production. acs.org For the ADT-OH moiety itself, experiments measuring H₂S release upon its application to cultured endothelial cells showed a rapid release profile, with maximum H₂S levels detected within 30 minutes, followed by a swift decline. nih.gov This suggests that this compound is capable of rapid, localized H₂S delivery upon hydrolysis.

Once inside the cell, this compound and its released H₂S have been shown to modulate key inflammatory pathways. In cultured human peripheral blood monocytes stimulated with lipopolysaccharide (LPS), this compound demonstrated a concentration-dependent suppression of Tumor Necrosis Factor-alpha (TNF-α) release. researchgate.net This effect is attributed to its ability to inhibit the translocation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. researchgate.netfrontiersin.org In contrast, mesalamine alone did not show the same inhibitory effect on NF-κB. researchgate.net

Beyond immune cells, this compound has demonstrated significant effects on the metabolism of gut microbiota. Studies on microbiota biofilms revealed that exposure to this compound altered their purine (B94841) and pyrimidine (B1678525) metabolism. unina.it Specifically, it reduced the intake of purine nucleosides like guanosine (B1672433) while increasing the release of purine catabolism metabolites such as urate and hypoxanthine. unina.it Furthermore, this compound was found to possess iron-chelating properties. frontiersin.org This action leads to a reduction in the intracellular iron content within fecal bacteria, a mechanism believed to reduce the virulence of these bacteria. frontiersin.org

Quantification of H2S Release in Cell-Free Systems

In Vivo Assessment of Bioactivity and Pharmacodynamic Responses in Experimental Models

The therapeutic potential of this compound has been extensively characterized in preclinical murine models of Inflammatory Bowel Disease (IBD). These studies consistently demonstrate that this compound is significantly more potent and effective than its parent compound, mesalamine, in mitigating colonic inflammation and tissue damage. nih.govelifesciences.org

In the TNBS-induced colitis model, which mirrors features of Crohn's disease, this compound showed marked anti-inflammatory activity. nih.gov Therapeutic administration of this compound was more effective than an equimolar dose of mesalamine at reducing multiple parameters of colitis, including disease activity scores, and macroscopic and microscopic tissue damage. nih.govresearchgate.net

A key finding was the significant reduction in granulocyte infiltration into the colonic tissue, as measured by myeloperoxidase (MPO) activity, with this compound treatment achieving an approximate 70% reduction. nih.govelifesciences.org Furthermore, this compound markedly downregulated the mucosal expression of mRNA for several key pro-inflammatory cytokines and chemokines, including TNF-α, interferon-gamma (IFN-γ), IL-2, IL-6, and RANTES. researchgate.netelifesciences.org The expression of the anti-inflammatory cytokine IL-10, however, was not affected by this compound treatment. researchgate.netelifesciences.org It is noteworthy that the H₂S-releasing moiety of this compound, ADT-OH, when administered alone, did not significantly affect the severity of colitis, indicating that the conjugated molecule is essential for the enhanced therapeutic effect. nih.govelifesciences.org

ParameterEffect of Mesalamine TreatmentEffect of this compound TreatmentReference
Disease Activity ScoreNo significant effectSignificantly reduced elifesciences.org
Colonic MPO Activity (Granulocyte Infiltration)No significant reductionSignificantly reduced (~70%) nih.govelifesciences.org
Pro-inflammatory Cytokine mRNA (TNF-α, IFN-γ, IL-6, etc.)Not significantly reducedSignificantly reduced researchgate.netelifesciences.org
Anti-inflammatory Cytokine mRNA (IL-10)No significant effectNo significant effect researchgate.net
Mortality (in a rat model)Not significantly reducedSignificantly reduced researchgate.net

Studies employing the DNBS-induced colitis model have further elucidated the protective mechanisms of this compound, particularly concerning the gut microbiota and barrier function. acs.orgfrontiersin.org Oral administration of this compound significantly reduced the severity of colitis, evidenced by a marked decrease in granulocyte infiltration as measured by MPO activity. acs.orgfrontiersin.org

A critical finding in this model was the effect of this compound on the intestinal microbiota biofilm. In animals with DNBS-induced colitis, the commensal bacteria were observed to invade the protective mucus layer and adhere directly to the epithelium. frontiersin.org Treatment with this compound restored the normal localization of the microbiota, maintaining a healthy, sterile mucus layer that separated the bacteria from the epithelial surface. frontiersin.org This was associated with an inhibition of the translocation of commensal bacteria from the gut to the liver. acs.orgfrontiersin.org This effect is linked to the iron-chelating properties of this compound, which reduces intracellular iron levels in fecal bacteria, thereby attenuating their virulence. frontiersin.org

ParameterObservation in DNBS-Colitis Model (Vehicle)Observation after this compound TreatmentReference
Colonic MPO ActivitySignificantly increasedSignificantly reduced acs.orgfrontiersin.org
Microbial Translocation to Liver (CFU)Significant translocation observedSignificantly reduced acs.orgfrontiersin.org
Microbiota Biofilm IntegrityDisrupted; bacteria adhere to epitheliumRestored; normal separation from epithelium by mucus layer frontiersin.org
Intracellular Iron in Fecal BacteriaSignificantly higherReduced frontiersin.org

Murine Models of Inflammatory Bowel Disease (IBD) Research

Evaluation of Disease Activity Indices and Macroscopic Scoring in Research Studies

In murine models of colitis induced by agents such as trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS), this compound has demonstrated superior efficacy compared to mesalamine in mitigating disease severity. nih.govnih.gov The evaluation of disease activity index (DAI), a composite score that includes parameters like weight loss, stool consistency, and the presence of fecal blood, consistently shows a significant reduction in the this compound treated groups. nih.govacs.orgescholarship.org

Macroscopic scoring of the colonic tissue, which assesses visible damage, ulceration, and inflammation, further corroborates the beneficial effects of this compound. nih.govnih.gov Studies have reported that treatment with this compound leads to a significant decrease in macroscopic damage scores compared to both vehicle-treated and mesalamine-treated animals. nih.gov For instance, in a TNBS-induced colitis model, this compound treatment resulted in a marked reduction in mucosal injury. nih.gov The beneficial effects of this compound on the disease activity score were observable as early as one day after the initiation of treatment. nih.gov In a DSS-induced colitis model, mice that received this compound exhibited milder symptoms and lower DAI scores. acs.org

Table 1: Effect of this compound on Disease Activity Index (DAI) in a Mouse Model of Colitis

Treatment GroupDose (mg/kg)DAI ScoreReference
Vehicle-High nih.gov
Mesalamine50No significant reduction nih.gov
This compound33Ineffective nih.gov
This compound65Significant reduction nih.gov
This compound100Significant reduction nih.gov
This compound130Significant reduction nih.gov
Assessment of Granulocyte Infiltration via Myeloperoxidase (MPO) Activity

A key indicator of inflammation is the infiltration of granulocytes, such as neutrophils, into the affected tissue. nih.govplos.org Myeloperoxidase (MPO) is an enzyme abundant in these cells, and its activity is a widely used biochemical marker to quantify the extent of granulocyte infiltration. nih.govplos.org

Preclinical studies have consistently demonstrated that this compound significantly reduces MPO activity in the colonic tissue of animals with induced colitis. nih.govnih.gov This effect is notably more pronounced than that observed with mesalamine. nih.gov In a mouse model of colitis, this compound was found to be particularly effective in diminishing granulocyte infiltration into the colonic tissue by approximately 70%. nih.govresearchgate.net This reduction in MPO activity was dose-dependent, with higher doses of this compound leading to a greater decrease in granulocyte infiltration, reaching levels comparable to those of healthy control animals. nih.gov The H₂S-releasing moiety of this compound, ADT-OH, did not affect the severity of colitis when administered alone. nih.govnih.gov

Table 2: Effect of this compound on Colonic Myeloperoxidase (MPO) Activity

Treatment GroupDose (mg/kg)MPO ActivityReference
Healthy Controls-Low nih.gov
Vehicle-High nih.gov
Mesalamine50No significant reduction nih.gov
This compound33No significant reduction nih.gov
This compound65-130Reduced to levels of healthy controls nih.gov

Investigations in Models of Systemic Inflammatory Conditions

The anti-inflammatory properties of this compound have also been explored in models of systemic inflammation induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov

In models of LPS-induced liver injury, this compound has been shown to exert protective effects. mdpi.commdpi.com LPS administration typically leads to an inflammatory cascade in the liver, characterized by the release of pro-inflammatory cytokines and the infiltration of inflammatory cells, resulting in tissue damage. mdpi.comscielo.br Studies have indicated that this compound can attenuate these inflammatory responses in the liver. mdpi.com

Similarly, in models of LPS-induced acute lung injury, this compound has demonstrated anti-inflammatory effects. mdpi.commdpi.com LPS-induced lung injury is characterized by significant inflammation, edema, and infiltration of neutrophils into the lung tissue. frontiersin.orgmdpi.com The administration of this compound has been found to mitigate these pathological changes, suggesting a protective role for the compound in this context. mdpi.commdpi.com

Lipopolysaccharide (LPS)-Induced Liver Injury Models

Studies on Gastric Mucosal Integrity in Induced Injury Models (e.g., NSAID-Induced Gastric Mucosal Damage)

Research has also been conducted to evaluate the effects of this compound on gastric mucosal integrity, particularly in the context of injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.commdpi.com NSAIDs are known to cause gastric mucosal damage as a side effect. Studies have shown that this compound has anti-inflammatory effects in models of NSAID-induced gastric mucosal injury, suggesting a gastroprotective potential. mdpi.commdpi.com

Research into Antinociceptive Effects in Models of Post-Inflammatory Hypersensitivity

Beyond its anti-inflammatory properties, this compound has been investigated for its potential to alleviate pain, particularly visceral pain associated with inflammatory conditions of the gut. physiology.org In a rat model of post-inflammatory hypersensitivity, which mimics some aspects of irritable bowel syndrome, this compound demonstrated significant antinociceptive effects. researchgate.net

In this model, colorectal distension was used to assess pain perception. physiology.org While mesalamine did not alter the pain response compared to the vehicle, pretreatment with this compound markedly reduced the abdominal withdrawal response to colorectal distension. physiology.org This antinociceptive effect was found to be reversible by glibenclamide, an inhibitor of ATP-sensitive potassium (KATP) channels, suggesting the involvement of this pathway in the pain-relieving mechanism of this compound. researchgate.net Furthermore, this compound was shown to down-regulate the expression of colonic cyclooxygenase-2 and interleukin-1β mRNA, as well as spinal c-FOS mRNA, which are all implicated in pain signaling. researchgate.net

Efficacy in Experimental Necrotizing Enterocolitis (NEC) Models

The hydrogen sulfide (H₂S)-releasing derivative of mesalamine, this compound, has been evaluated for its potential to improve outcomes in experimental models of necrotizing enterocolitis (NEC), a severe and often fatal disease affecting premature infants. nih.govtmc.eduphysiology.org Preclinical studies were conducted in murine models of NEC using both wild-type (WT) neonatal pups and those with a genetic knockout of endothelial nitric oxide synthase (eNOS), to investigate the efficacy and underlying mechanisms of this compound. nih.govtmc.edu

In WT mice subjected to experimental NEC, this compound demonstrated significant therapeutic efficacy across several key parameters. nih.govresearchgate.net Treatment with this compound led to improved weight gain, a significant reduction in clinical sickness scores, and enhanced survival compared to untreated NEC models. tmc.eduresearchgate.netnih.gov The clinical sickness score in this compound-treated WT pups was substantially lower than that of the untreated NEC group. tmc.edunih.gov Furthermore, while WT pups with experimental NEC experienced a 20% mortality rate, those treated with this compound all survived the experiment. tmc.edu

Table 1: Effect of this compound on Clinical Outcomes in Wild-Type (WT) NEC Model

Parameter NEC Group (Median) NEC + this compound Group (Median) Outcome
Clinical Sickness Score 3.0 1.0 Improved
Macroscopic Gut Score 3.0 1.0 Attenuated
Mortality Rate 20% 0% Improved

Data sourced from studies in a murine model of NEC. tmc.edunih.gov

Histological analysis revealed that this compound significantly attenuated intestinal and pulmonary injury. nih.govresearchgate.netnih.gov In WT mice, this compound treatment resulted in markedly lower macroscopic and microscopic intestinal injury scores compared to the severe damage observed in the untreated NEC group. nih.gov The compound also mitigated the associated lung injury that often accompanies NEC, with treated pups showing significantly lower lung injury scores. tmc.edunih.gov

The protective effects of this compound are associated with its ability to modulate key inflammatory pathways. tmc.edunih.gov In the intestines of WT mice with NEC, this compound attenuated the increased expression of Toll-like receptor 4 (TLR4), a critical mediator in the pathogenesis of NEC. tmc.edunih.gov It also blunted the elevation of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the intestine. nih.gov

Table 2: Effect of this compound on Intestinal Inflammatory Markers in Wild-Type (WT) NEC Model

Inflammatory Marker NEC Group NEC + this compound Group Outcome
TLR4 Expression Elevated Reduced Attenuated
IL-6 Expression Elevated Reduced Attenuated

Data sourced from studies in a murine model of NEC. nih.gov

Crucially, the therapeutic benefits of this compound were found to be dependent on the endothelial nitric oxide synthase (eNOS) pathway. nih.govresearchgate.netphysiology.org When the same experiments were conducted in eNOS knockout (eNOSKO) mice, this compound conferred no significant benefit. nih.govtmc.eduresearchgate.net In these eNOSKO pups, this compound failed to improve weight gain, clinical sickness scores, survival rates, or reduce intestinal and pulmonary injury. tmc.edupatsnap.com Likewise, the compound did not reduce the expression of intestinal inflammatory markers like TLR4 and IL-6 in the absence of functional eNOS. tmc.edunih.gov This evidence strongly indicates that the protective effects of this compound in experimental NEC are mediated through an eNOS-dependent mechanism. tmc.eduresearchgate.netpatsnap.com

Table 3: Summary of this compound Efficacy in WT versus eNOSKO NEC Models

Efficacy Parameter Wild-Type (WT) eNOS Knockout (eNOSKO)
Improved Clinical Score Yes No
Reduced Intestinal Injury Yes No
Reduced Pulmonary Injury Yes No
Attenuated Intestinal TLR4 Yes No
Attenuated Intestinal IL-6 Yes No
Improved Survival Yes No

This table summarizes the eNOS-dependent effects of this compound in experimental NEC. tmc.edunih.gov

Molecular and Cellular Mechanisms of Atb 429 Action

Modulation of Inflammatory Cytokine and Chemokine Expression

ATB-429 has been shown to significantly reduce the expression of several key pro-inflammatory cytokines and chemokines. This modulation is considered a crucial aspect of its therapeutic effect in inflammatory diseases.

Downregulation of Pro-inflammatory Messenger RNA (mRNA) (e.g., TNFα, IFNγ, IL-1β, IL-2, IL-12)

Studies have demonstrated that this compound effectively downregulates the mRNA expression of various pro-inflammatory mediators. In a mouse model of colitis, this compound reduced the expression of mRNA for cytokines and chemokines such as TNFα and IFNγ. nih.govnih.gov Further research has indicated that this compound can reduce the expression of mRNA for IL-1β, IL-2, and IL-12. researchgate.netunina.it This broad suppression of pro-inflammatory mRNA suggests a comprehensive inhibitory effect on the inflammatory cascade at the transcriptional level.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

Cytokine/ChemokineEffect of this compound on mRNA ExpressionRelevant Study Model
TNFαDownregulationMouse model of colitis nih.govnih.gov, Experimental NEC nih.gov
IFNγDownregulationMouse model of colitis nih.govnih.gov
IL-1βDownregulationColonic tissue researchgate.netresearchgate.net
IL-2DownregulationNot explicitly shown for this compound in search results, but mesalamine reduces IL-2 production which is linked to H2S activity mdpi.com
IL-12DownregulationTissue expression unina.it
IL-6Attenuation/Reduction (tissue-dependent)Intestine in experimental NEC nih.govtmc.edupatsnap.com, Increased in lung in experimental NEC nih.gov
RANTESInhibitionTissue expression unina.it
IL-1InhibitionTissue expression unina.it
IL-8InhibitionTissue expression unina.it

Regulation of Key Intracellular Signaling Pathways

The anti-inflammatory actions of this compound are mediated, at least in part, through the modulation of crucial intracellular signaling pathways that govern inflammatory responses.

Toll-like Receptor 4 (TLR4) Pathway Inhibition

This compound has been shown to affect the Toll-like Receptor 4 (TLR4) pathway. TLR4 is a pattern recognition receptor that plays a critical role in initiating inflammatory responses, particularly in response to bacterial lipopolysaccharide (LPS). In experimental NEC, this compound attenuated the increase in intestinal TLR4 expression. nih.govtmc.edu This suggests that this compound can mitigate aberrant TLR4 signaling, thereby reducing the downstream inflammatory cascade. The ability of this compound to attenuate TLR4 expression appears to be dependent on the presence of functional endothelial nitric oxide synthase (eNOS) in some tissues. nih.govtmc.edu

Exploration of FOS Expression Upregulation in Spinal Cord Neurons

The expression of the immediate-early gene c-Fos and its protein product, FOS, is widely used as a marker of neuronal activity in the central nervous system in response to various stimuli, including noxious input. nih.govmdpi.comresearchgate.net Changes in c-Fos expression in spinal cord neurons can indicate alterations in pain processing and central sensitization. While the provided search results discuss the general use of c-Fos expression to study neuronal activity and the effects of certain substances on spinal cord neurons nih.govmdpi.comresearchgate.netphysiology.orgfigshare.com, direct information specifically linking this compound to the upregulation of FOS expression in spinal cord neurons was not found within the search results. Research on other hydrogen sulfide-releasing compounds or mesalamine derivatives might offer insights into potential indirect mechanisms, but this falls outside the strict scope of the query focused solely on this compound.

Interaction with Endogenous Gasotransmitter Systems

This compound's mechanism of action involves the release of hydrogen sulfide (B99878) (H₂S), positioning it within the context of endogenous gasotransmitter systems. physiology.orgnih.govnih.gov H₂S, alongside nitric oxide (NO) and carbon monoxide (CO), is classified as a gasotransmitter due to its signaling roles in various physiological processes. nih.govnih.gov

Role of Endothelial Nitric Oxide Synthase (eNOS) Pathways in Therapeutic Effects in Specific Models

Studies investigating this compound in experimental models of necrotizing enterocolitis (NEC) have explored its interaction with endothelial nitric oxide synthase (eNOS) pathways. NEC is a devastating disease affecting preterm infants, and H₂S donors have shown potential in reducing its severity. tmc.edunih.govnih.govresearchgate.netphysiology.org Research hypothesized that the beneficial effects of this compound in experimental NEC would be dependent on eNOS pathways. tmc.edunih.govnih.govresearchgate.netphysiology.org

Experiments using wild-type (WT) mice and eNOS knockout (eNOSKO) pups induced with NEC demonstrated that this compound significantly improved outcomes in WT mice, including improved weight gain, reduced clinical sickness scores, and improved perfusion. tmc.edunih.govnih.govresearchgate.netphysiology.org this compound also attenuated increases in intestinal TLR4 and IL-6 expression in WT pups. tmc.edunih.govnih.govresearchgate.netphysiology.org However, in eNOSKO pups, this compound offered no significant benefit in these parameters. tmc.edunih.govnih.govresearchgate.netphysiology.org These findings suggest that the protective effects of this compound in this specific model appear to be mediated through eNOS. tmc.edunih.govnih.govresearchgate.netphysiology.org

The following table summarizes key findings regarding this compound's effects in WT vs. eNOSKO NEC models:

Outcome MeasureWT + NEC + this compound vs. WT + NECeNOSKO + NEC + this compound vs. eNOSKO + NEC
Weight gainSignificantly improvedNo benefit
Clinical sickness scoreReducedNo benefit
PerfusionImprovedNo benefit
Intestinal injuryMilderNo benefit
Pulmonary injuryMilderNo benefit
Intestinal TLR4 expressionAttenuated increaseNo benefit
Intestinal IL-6 expressionAttenuated increaseNo benefit

Crosstalk with other Gaseous Signaling Molecules

Hydrogen sulfide, as a gasotransmitter, is known to interact with other gaseous signaling molecules like nitric oxide (NO) and carbon monoxide (CO). nih.govexhalix-llc.com While the search results confirm H₂S's classification as a gasotransmitter and mention its crosstalk with NO and CO in a general context nih.govexhalix-llc.com, specific details regarding the direct crosstalk of this compound or the H₂S released from it with other gaseous signaling molecules at a mechanistic level were not extensively detailed within the provided snippets. The dependence of this compound's effects on eNOS pathways in the NEC model (Section 4.3.1) implies an interaction with the NO system, as eNOS is a key enzyme in NO production. tmc.edunih.govnih.govresearchgate.netphysiology.org

Influence on Microbiota and Host-Microbiota Interactions

This compound has demonstrated significant effects on the intestinal microbiota and its interactions with the host, particularly in the context of inflammatory bowel disease (IBD) models. drugdiscoverynews.comwingfielddigital.comnih.govnih.govresearchgate.netsngtv.org

Impact on Intestinal Microbiota Biofilms

Research indicates that this compound can influence intestinal microbiota biofilms. In models of colitis, this compound protected against mucus disruption and microbiota biofilm fragmentation and adherence to the epithelium. nih.govresearchgate.net It also helped restore the normal localization of the commensal microbiota biofilm, preventing bacteria from invading the mucus layer and adhering to the intestinal epithelium, which is observed in colitis. researchgate.netresearchgate.net

Iron Sequestration Properties and Reduction of Bacterial Virulence

A key mechanism identified for this compound's effect on microbiota involves its iron-chelating properties. drugdiscoverynews.comwingfielddigital.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Iron is crucial for the virulence of pathogenic bacteria, and depriving bacteria of access to iron can markedly reduce their harmful potential. drugdiscoverynews.com Studies showed that this compound reduced intracellular iron content in bacteria from biofilms, and this effect was reversible by adding iron to the medium. nih.govresearchgate.net

By limiting iron intake in colitis-associated microbiota, this compound reduces the virulent properties of these bacteria, such as adherence, invasion, and translocation through epithelial monolayers. drugdiscoverynews.comnih.govresearchgate.net Pre-exposure of biofilms to this compound significantly reduced bacterial translocation and the induction of epithelial CXCL8 mRNA by biofilm bacteria. nih.govresearchgate.net This iron-dependent mechanism suggests that this compound directly reduces the virulence of gut microbiota grown in complex multispecies biofilms. nih.gov Importantly, exposing bacteria to this compound was sufficient to reduce the host inflammatory response towards virulent IBD microbiota. drugdiscoverynews.comnih.gov

The following table summarizes the impact of this compound on intestinal microbiota biofilms and bacterial virulence:

Effect on Microbiota Biofilms & BacteriaObservationMechanism/Consequence
Biofilm integrity and localizationProtected against fragmentation and adherence; restored normal localization. nih.govresearchgate.netresearchgate.netresearchgate.netContributes to maintaining the intestinal barrier. nih.govresearchgate.netresearchgate.net
Intracellular iron contentReduced in bacteria from biofilms. nih.govresearchgate.netIron sequestration. drugdiscoverynews.comwingfielddigital.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Bacterial virulence (adherence, invasion, translocation)Reduced. drugdiscoverynews.comnih.govresearchgate.netDue to reduced iron availability. drugdiscoverynews.comnih.gov
Host inflammatory responseReduced towards virulent microbiota. drugdiscoverynews.comnih.govIndirect effect mediated by reduced bacterial virulence. drugdiscoverynews.comnih.gov
Purine (B94841) metabolismReduced nucleoside intake (guanosine), increased catabolite release (urate, hypoxanthine). drugdiscoverynews.comnih.govAltered metabolic profile, potentially due to iron deprivation affecting enzymes. drugdiscoverynews.comnih.gov
Pyrimidine (B1678525) metabolismReduced uracil (B121893) secretion. drugdiscoverynews.comnih.govAltered metabolic profile. drugdiscoverynews.comnih.gov
Microbiota species compositionNot significantly altered. drugdiscoverynews.comnih.govresearchgate.netEffects are primarily functional/metabolic, not compositional. drugdiscoverynews.comnih.gov

Alterations in Purine and Pyrimidine Metabolism in Microbiota Biofilms

Studies have indicated that this compound can significantly impact the metabolism of microbiota biofilms, specifically affecting purine and pyrimidine pathways. Exposure of colitis-associated microbiota biofilms to this compound has been shown to reduce the intake of purine nucleosides, such as guanosine (B1672433). drugdiscoverynews.comnih.gov Concurrently, there is an observed increase in the release of metabolites associated with purine catabolism, including urate and hypoxanthine. drugdiscoverynews.comnih.gov Furthermore, the secretion of uracil, a pyrimidine nucleobase, by biofilms was significantly reduced upon the addition of this compound. drugdiscoverynews.comnih.gov These metabolic changes were attributed to the effect of this compound on the bacteria within the biofilms, as this compound alone in the media did not significantly alter metabolite concentrations. drugdiscoverynews.comnih.gov

These alterations in purine and pyrimidine metabolism are potentially linked to this compound's iron-scavenging properties. drugdiscoverynews.comnih.gov An iron-deprived environment induced by this compound could impair the function of iron-sulfur cluster-regulated enzymes involved in purine nucleoside catabolism, such as xanthine (B1682287) oxidase and xanthine dehydrogenase. drugdiscoverynews.com While the reduction in uracil release does not have an obvious link to iron metabolism, it suggests that this compound may influence other metabolic pathways within the microbiota. nih.gov

The following table summarizes the observed alterations in purine and pyrimidine metabolism in microbiota biofilms exposed to this compound:

Metabolite ClassSpecific MetaboliteEffect of this compound Exposure
Purine NucleosidesGuanosineReduced intake drugdiscoverynews.comnih.gov
Purine CatabolitesUrateIncreased release drugdiscoverynews.comnih.gov
Purine CatabolitesHypoxanthineIncreased release drugdiscoverynews.comnih.gov
Pyrimidine NucleobasesUracilReduced secretion drugdiscoverynews.comnih.gov

Inhibition of Pathobiont Translocation to Systemic Organs

This compound has demonstrated the ability to inhibit the translocation of pathobionts, which are potentially harmful bacteria, from the gut to systemic organs. In models of colitis, this compound treatment was associated with inhibition of pathobiont translocation to the liver. researchgate.netresearchgate.net This effect is linked, at least in part, to the iron-chelating properties of this compound, which reduce intracellular iron levels in fecal bacteria. researchgate.netresearchgate.net By reducing iron intake in colitis-associated microbiota, this compound helps restore the normal localization of the commensal microbiota biofilm, preventing bacteria from invading the mucus layer and adhering to the intestinal epithelium, a phenomenon observed during colitis. researchgate.net Pre-exposure of biofilms to this compound significantly reduced bacterial translocation through epithelial monolayers compared to biofilms exposed to a vehicle alone. nih.gov

Investigation of Endogenous Cannabinoid System Contributions to this compound's Effects

The endogenous cannabinoid system (ECS) is a complex system involving cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation. nih.govmdpi.com This system plays a role in various physiological processes, including inflammation and pain. nih.govmdpi.com While direct studies specifically detailing this compound's comprehensive interaction with the entire endogenous cannabinoid system were not prominently found, research on related H₂S-releasing compounds provides insights into potential contributions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Studies in Related H2S-Releasing Compounds

Studies on related hydrogen sulfide-releasing compounds, such as ATB-352 (an H₂S-releasing derivative of ketoprofen) and ATB-346 (an H₂S-releasing derivative of naproxen), have investigated their effects on fatty acid amide hydrolase (FAAH). nih.gov FAAH is an enzyme primarily responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.gov Inhibition of FAAH can lead to increased levels of anandamide and other N-acylamides, potentially contributing to analgesic and anti-inflammatory effects. nih.govnih.gov

In vitro studies comparing ATB-352 with its parent compound, ketoprofen, showed that ATB-352 had substantially greater potency in inhibiting FAAH activity. nih.gov The inhibition curve for ATB-352 was significantly shifted to the left compared to ketoprofen, indicating increased potency. nih.gov Similar observations of increased potency in the FAAH assay were reported for ATB-346 compared to naproxen. nih.gov These findings suggest that the H₂S-releasing moiety in these related compounds may contribute to enhanced FAAH inhibition, potentially involving the endogenous cannabinoid system in their pharmacological effects. nih.gov While direct FAAH inhibition data for this compound were not found in the provided context, the studies on related H₂S-releasing derivatives suggest a potential area for further investigation regarding this compound's mechanisms.

Comparative Pharmacological Efficacy and Potency of Atb 429

Comparison with Parent Compound Mesalamine in Experimental Disease Models

Preclinical studies in various experimental models of colitis, such as those induced by trinitrobenzene sulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS), have consistently demonstrated the enhanced potency and broader efficacy of ATB-429 compared to its parent compound, mesalamine. physiology.orgoup.com

This compound exhibits significantly greater anti-inflammatory activity than equimolar doses of mesalamine. oup.comnih.gov In murine models of colitis, this compound was markedly more effective at reducing granulocyte infiltration into the colonic tissue, a key marker of inflammation. oup.comnih.gov This was quantified by measuring myeloperoxidase (MPO) activity, where this compound reduced levels by approximately 70%, often down to the levels of healthy controls, an effect not observed with mesalamine at the doses tested. nih.govresearchgate.net

Furthermore, this compound demonstrates a superior ability to modulate the expression of key pro-inflammatory mediators. oup.comresearchgate.net Unlike mesalamine, this compound significantly reduces the mucosal expression of mRNA for a range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interleukin-12 p40 (IL-12p40), and RANTES (regulated on activation, normal T cell expressed and secreted). physiology.orgoup.comnih.gov this compound also effectively suppresses the expression of inducible nitric oxide synthase (iNOS). physiology.orgoup.com In human peripheral blood monocytes, this compound was shown to suppress LPS-induced TNF-α release in a concentration-dependent manner, an effect not seen with mesalamine, which may be linked to its ability to inhibit NF-κB translocation. oup.com

Table 1: Comparative Effects of this compound and Mesalamine on Inflammatory Markers in Experimental Colitis
Inflammatory MarkerEffect of MesalamineEffect of this compoundReference
Granulocyte Infiltration (MPO Activity)No significant effectSignificantly reduced (~70%) physiology.orgoup.comnih.gov
TNF-α mRNANo significant effectSignificantly reduced physiology.orgoup.comnih.gov
IFN-γ mRNANo significant effectSignificantly reduced physiology.orgoup.comnih.gov
IL-1, IL-2, IL-6, IL-12 p40 mRNANo significant effectSignificantly reduced physiology.orgoup.comnih.gov
RANTES mRNANo significant effectSignificantly reduced physiology.orgoup.comnih.gov
iNOS mRNANo significant effectSignificantly reduced physiology.orgoup.com
NF-κB TranslocationNo significant effectSuppressed oup.com

Recent research has also highlighted that this compound can protect against the disruption of the mucus layer and the fragmentation of microbiota biofilms, preventing their adherence to the epithelium and inhibiting the formation of invasive pathobionts. windows.net This is associated with a reduction in the translocation of commensal bacteria to the liver. researchgate.netwindows.net Another novel mechanism identified is the ability of this compound to sequester iron within intestinal microbiota, which reduces bacterial virulence. drugdiscoverynews.com

Table 2: Comparison of this compound and Mesalamine on Colitis Severity in Preclinical Models
ParameterEffect of MesalamineEffect of this compoundReference
Disease Activity Score (Weight loss, diarrhea, fecal blood)No significant effectSignificantly reduced physiology.orgoup.comnih.gov
Macroscopic & Microscopic Damage ScoreNo significant/marginal effectSignificantly reduced oup.comnih.govmdpi.com
Mortality (in severe TNBS model)Not significantly reducedSignificantly reduced (to 0%) oup.com
Bacterial Translocation to LiverNot reportedSignificantly inhibited researchgate.netwindows.net

Superiority in Anti-inflammatory Activity and Efficacy

Analysis of the Sole Contribution of the H₂S-Releasing Moiety (ADT-OH)

To determine if the enhanced efficacy of this compound was simply an additive effect of mesalamine and its H₂S-releasing component, studies were conducted using the H₂S-releasing moiety alone. nih.govnih.gov The moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is also known as ADT-OH. oup.comresearchgate.net

In a mouse model of colitis, treatment with ADT-OH at a dose equimolar to an effective dose of this compound did not significantly alter the severity of colitis. nih.govnih.gov Given that an equimolar dose of mesalamine was also ineffective in these studies, the results suggest that the intact this compound molecule possesses anti-inflammatory effects that are greater than the sum of its parts. nih.gov The superior efficacy appears to derive from the synergistic action of the two components when chemically linked in the hybrid molecule. nih.govresearchgate.net

Comparison with other H₂S-Releasing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Academic Contexts (e.g., ATB-337, ATB-346, ATB-352)

This compound is part of a broader class of drugs that couple an H₂S-releasing moiety to a conventional non-steroidal anti-inflammatory drug (NSAID). mdpi.comnih.gov This strategy aims to improve efficacy and reduce the gastrointestinal toxicity associated with NSAIDs. frontiersin.org

ATB-337 (H₂S-releasing diclofenac): This compound has demonstrated a two- to three-fold increase in anti-inflammatory potency compared to its parent drug, diclofenac. nih.govfrontiersin.org Like other drugs in its class, it causes significantly less intestinal damage than diclofenac. frontiersin.org

ATB-346 (H₂S-releasing naproxen): ATB-346 exhibits comparable or improved anti-inflammatory activity to naproxen. physiology.org A key advantage is its significantly improved gastrointestinal safety profile, producing little to no gastric or small intestinal damage even at high doses, in sharp contrast to naproxen. physiology.orgnih.gov Furthermore, while traditional NSAIDs can impair the healing of pre-existing ulcers, ATB-346 has been shown to significantly accelerate ulcer healing. physiology.orgfrontiersin.org It has also demonstrated potent chemopreventive effects in models of intestinal tumorigenesis. semanticscholar.orgdovepress.com

ATB-352 (H₂S-releasing ketoprofen): Studies have shown that ATB-352 retains anti-inflammatory activity similar to its parent compound, ketoprofen, but with almost no gastrointestinal side effects. mdpi.commarketscreener.com

While all these compounds leverage the protective and anti-inflammatory effects of H₂S, this compound is distinct as it is a derivative of mesalamine, which is not a traditional NSAID and is used specifically for IBD. The other compounds (ATB-337, ATB-346, ATB-352) are derivatives of classic NSAIDs used for pain and arthritis, where the primary goal is to mitigate NSAID-induced gastrointestinal toxicity while retaining or enhancing anti-inflammatory effects. mdpi.commdpi.com

Table 3: Profile of this compound and Other H₂S-Releasing Anti-inflammatory Drugs
CompoundParent DrugPrimary Indication of Parent DrugKey Preclinical FindingsReference
This compoundMesalamineInflammatory Bowel Disease (IBD)Superior anti-inflammatory and mucosal healing effects compared to mesalamine in colitis models. oup.comnih.govresearchgate.netmdpi.com
ATB-337DiclofenacPain, Inflammation, ArthritisIncreased anti-inflammatory potency and reduced GI damage compared to diclofenac. mdpi.comnih.govfrontiersin.org
ATB-346NaproxenPain, Inflammation, ArthritisComparable anti-inflammatory effect, profoundly reduced GI toxicity, and accelerates ulcer healing compared to naproxen. physiology.orgfrontiersin.orgnih.gov
ATB-352KetoprofenPain, Inflammation, ArthritisSimilar anti-inflammatory activity with minimal GI side effects compared to ketoprofen. mdpi.comfrontiersin.orgmarketscreener.com

Structure Activity Relationship Sar and Derivatives Research Based on Atb 429

Exploration of Molecular Modifications to the ATB-429 Scaffold for Optimized Activity

This compound is a hybrid molecule resulting from the combination of mesalamine and 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), an H₂S-donating moiety. mdpi.comresearchgate.net This initial modification was designed to enhance the anti-inflammatory properties of mesalamine while mitigating its side effects. mdpi.comsemanticscholar.org The success of this approach has led to broader explorations of the structure-activity relationship (SAR) concerning the this compound scaffold.

The core principle involves covalently linking a known drug to a gasotransmitter-releasing moiety. nih.gov This strategy of molecular hybridization has been a key focus. Research has shown that the H₂S-releasing portion of the molecule is crucial for the enhanced therapeutic profile, as the moiety alone does not produce the same significant beneficial effects. nih.gov In a mouse model of colitis, this compound demonstrated a marked increase in anti-inflammatory activity compared to mesalamine, effectively reducing granulocyte infiltration and the expression of key proinflammatory cytokines. nih.gov

Further studies into the H₂S-releasing 1,2-dithiole-3-thione (DTT) moiety have provided insights for optimizing activity. For instance, structure-activity relationship studies on related H₂S donors have demonstrated that the rate of H₂S release can be tuned through structural modifications; electron-withdrawing groups on the scaffold tend to lead to faster H₂S release, while electron-donating groups result in a slower release. rsc.org This principle allows for the fine-tuning of molecular activity by altering the electronic properties of the scaffold, providing a pathway to optimize the pharmacokinetics of H₂S delivery for different therapeutic applications. The exploration of these modifications is key to developing next-generation compounds with tailored activity profiles.

Synthesis and Preclinical Evaluation of this compound Derivatives with Nitric Oxide (NO)-Releasing Moieties

Building on the foundation of this compound, researchers have designed and synthesized a series of derivatives that incorporate a nitric oxide (NO)-releasing moiety in addition to the H₂S-releasing component. semanticscholar.orgmdpi.com This creates a dual gasotransmitter-releasing compound. The rationale for this approach is based on the known beneficial and often synergistic biological effects of H₂S and NO, particularly in inflammation and cellular signaling. mdpi.com

The synthesis of these derivatives involves modifying the this compound structure to include a functional group capable of donating NO. Inspired by the anti-inflammatory and potential anti-tumor properties of this compound, a series of derivatives containing an NO-releasing moiety were synthesized and evaluated for their biological activity. semanticscholar.orgmdpi.com

The preclinical evaluation of this compound derivatives featuring NO-releasing moieties has revealed potent anti-tumor activity. semanticscholar.orgmdpi.com A study by Wang and colleagues developed and assessed a range of these derivatives for their capacity to inhibit tumor growth, showing them to be effective against various cancer cell lines. mdpi.com

The results indicated that these hybrid compounds possess strong anti-tumor properties. semanticscholar.org Specifically, certain derivatives demonstrated greater potency against the MCF-7 breast cancer cell line and the DU145 prostate cancer cell line when compared to Vandetanib, an established anti-cancer drug. mdpi.commdpi.com This suggests that the combination of H₂S and NO-releasing functionalities within a single molecular entity can lead to enhanced or novel biological activities not observed with the parent compound.

The following table summarizes the preclinical anti-tumor activity of selected NO-releasing this compound derivatives.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound 1aMCF-7 (Breast Cancer)2.677Vandetanib3.536
Compound 1bMCF-7 (Breast Cancer)3.051Vandetanib3.536
Compound 1aDU145 (Prostate Cancer)1.270Vandetanib1.974

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2016. mdpi.commdpi.com

Design Principles for Novel Multi-Target Directed Ligands Derived from this compound

The development of this compound and its derivatives exemplifies the modern drug design strategy of creating Multi-Target Directed Ligands (MTDLs). mdpi.com This approach has emerged as a promising alternative to the traditional "one drug, one target" philosophy, particularly for treating complex, multifactorial diseases like cancer and chronic inflammation. mdpi.comamazonaws.com

The core design principle of an MTDL is to combine two or more distinct pharmacologically active units (pharmacophores) into a single hybrid molecule. nih.govnih.gov This new chemical entity is engineered to modulate multiple biological targets simultaneously, aiming for a synergistic therapeutic effect and potentially reducing adverse side effects compared to administering multiple individual drugs. mdpi.com

In the case of this compound, the design integrates the anti-inflammatory agent mesalamine with an H₂S-releasing moiety (ADT-OH). mdpi.comnih.gov The design principles for its derivatives extend this concept further by incorporating a third pharmacophore, an NO-donor. semanticscholar.orgmdpi.com This molecular hybridization strategy allows for the simultaneous targeting of multiple pathways involved in disease pathogenesis. mdpi.com For instance, H₂S and NO are known to have protective effects in the gastrointestinal tract and play complex roles in modulating inflammation and cell growth, which can complement the primary action of the parent drug. nih.govmdpi.com This multi-target approach is a powerful strategy for developing innovative therapeutics with enhanced efficacy and improved pharmacological profiles. researchgate.netacs.org

Advanced Methodological Approaches Employed in Atb 429 Research

Molecular Biology Techniques for Gene Expression Analysis (e.g., quantitative PCR for cytokine mRNA)

Molecular biology techniques, such as quantitative polymerase chain reaction (qPCR), have been utilized in ATB-429 research to analyze gene expression levels, particularly for inflammatory markers like cytokines. Studies investigating the effects of this compound in experimental models of inflammatory conditions have quantified the mRNA expression of various cytokines and chemokines, including tumor necrosis factor (TNF)-α, interferon gamma (IFN)-γ, interleukin (IL)-1, IL-2, IL-10, IL-12 p40, and regulated on activation normal T cell expressed and secreted (RANTES) nih.gov. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is commonly used as a housekeeping gene for internal control in these analyses nih.gov. By comparing the ratio of the target gene amplification to that of GAPDH, researchers can assess the relative expression of these inflammatory mediators in different treatment groups compared to controls nih.gov. For instance, research in a mouse model of necrotizing enterocolitis (NEC) showed that this compound attenuated the increase in intestinal expression of Toll-like receptor 4 (TLR4) and IL-6 nih.gov.

Histopathological and Immunochemical Analyses in Tissue Samples (e.g., H&E staining, immunohistochemistry for inflammatory markers)

Histopathological and immunochemical analyses are crucial for evaluating tissue damage and inflammatory cell infiltration in studies involving this compound. Hematoxylin and eosin (B541160) (H&E) staining is a standard technique used to assess the severity of tissue injury, including mucosal damage, leukocyte infiltration, vascular density, and colon wall thickening in models of colitis nih.gov. Researchers score the histological damage based on established criteria to quantify the severity of inflammation nih.gov.

Immunohistochemistry is employed to detect and localize specific inflammatory markers within tissue samples. While not explicitly detailed for this compound research in the provided context, this technique is broadly used to identify the presence and distribution of immune cells and inflammatory proteins, complementing the findings from H&E staining and molecular biology analyses. For example, studies in experimental NEC models have involved scoring intestinal and pulmonary injury after H&E staining nih.gov.

Biochemical Assays for Enzyme Activities and Metabolite Concentrations (e.g., MPO activity, H2S concentrations, purine (B94841)/pyrimidine (B1678525) metabolites)

Biochemical assays are extensively used to measure enzyme activities and metabolite concentrations, providing insights into the biochemical pathways affected by this compound. Myeloperoxidase (MPO) activity is a key biochemical marker quantified in this compound research. MPO is an enzyme primarily found in neutrophils and serves as a quantitative index of granulocyte infiltration, indicating the level of inflammation in tissues like the colon nih.govplos.orgresearchgate.net. Studies have shown that this compound significantly reduced colonic MPO activity in experimental colitis models nih.govresearchgate.net.

Treatment Group (Mouse Colitis Model) Colonic MPO Activity (U/mg)
Healthy Controls 3.9 ± 0.6 nih.gov
Vehicle-Treated Colitis ~4-fold higher than healthy controls nih.gov
This compound (65-130 mg/kg) Reduced to levels of healthy controls nih.gov
Mesalamine (50 mg/kg) No significant effect nih.gov

Measurement of hydrogen sulfide (B99878) (H2S) concentrations is also relevant, as this compound is an H2S-releasing compound drugdiscoverynews.commedkoo.com. While direct measurement of H2S concentrations in tissues or biological fluids in response to this compound administration is not detailed in the provided snippets, the mechanism of action is linked to its H2S-releasing properties drugdiscoverynews.comtmc.edu.

Furthermore, metabolomic analyses have been conducted to assess the impact of this compound on metabolite concentrations, particularly purine and pyrimidine metabolites. These metabolites are measured in the spent media of bacterial cultures because their metabolism is linked to intracellular iron intake and is important for host colonization nih.gov. Studies on human microbiota biofilms exposed to this compound have shown altered purine and pyrimidine metabolism drugdiscoverynews.comnih.gov. Specifically, this compound reduced the intake of purine nucleosides (like guanosine) and the secretion of uracil (B121893) (a pyrimidine nucleobase), while increasing the release of urate and hypoxanthine, which are metabolites of purine catabolism drugdiscoverynews.comnih.gov.

Metabolite Effect of this compound on Biofilm Metabolism
Purine nucleosides (e.g., guanosine) Reduced intake drugdiscoverynews.comnih.gov
Urate Increased release drugdiscoverynews.comnih.gov
Hypoxanthine Increased release drugdiscoverynews.comnih.gov
Uracil Reduced secretion drugdiscoverynews.comnih.gov

Microbiological Techniques for Microbiota Analysis (e.g., biofilm studies, bacterial translocation assays, iron content analysis)

Microbiological techniques are critical for understanding the effects of this compound on the gut microbiota, particularly in the context of inflammatory bowel disease (IBD). Biofilm studies are a key component, investigating the formation, structure, and properties of microbial communities. Researchers use model devices to grow human mucosa-associated microbiota in its physiological anaerobic biofilm phenotype researchgate.net. Techniques like fluorescent in situ hybridization (FISH) with probes targeting Eubacteria are used to stain microbiota biofilms in situ, allowing visualization of their localization relative to host tissues researchgate.net. Studies have shown that this compound restored the normal localization of the commensal microbiota biofilm in a mouse model of colitis, preventing bacteria from invading the mucus layer and adhering to the intestinal epithelium nih.govresearchgate.netresearchgate.net.

Bacterial translocation assays are performed to assess the movement of bacteria from the gut lumen to systemic sites like the liver. This is a significant aspect of inflammatory conditions like colitis. Studies have demonstrated that this compound inhibited the translocation of commensal bacteria to the liver in mice with colitis researchgate.netnih.govnih.govresearchgate.net.

Analysis of intracellular iron content in bacteria from biofilms is another important microbiological technique used in this compound research. Elevated iron intake by commensal microbiota bacteria has been associated with the production of pathobionts in colitis nih.govresearchgate.net. This compound has been shown to reduce the intracellular iron content in bacteria from colitis-associated biofilms, an effect that was reversed by the addition of iron to the medium nih.govresearchgate.netnih.gov. This indicates that this compound possesses iron-chelating properties that contribute to its effects on the microbiota nih.govnih.gov.

Group (Mouse Colitis Model) Bacterial Translocation to Liver (CFU counts per mL) Intracellular Iron Content in Fecal Microbiota (Normalized to 1g of feces)
Colitis (Vehicle) Significant microbial translocation researchgate.net Significantly higher than control nih.govresearchgate.net
Colitis + this compound Reduced colitis-induced bacterial translocation researchgate.net Reduced compared to colitis group nih.govresearchgate.net

In Vivo Imaging Techniques for Disease Monitoring in Animal Models (e.g., Laser Doppler Imaging)

In vivo imaging techniques are valuable for non-invasively monitoring disease progression and the effects of interventions in live animal models. Laser Doppler Imaging (LDI) is one such technique that has been employed in this compound research, particularly to assess tissue perfusion. In studies using experimental models of NEC, LDI was used to measure blood flow to the gut (mesenteric perfusion) nih.govnih.govphysiology.orgpatsnap.com. Research in wild-type mice with experimental NEC showed that this compound significantly increased mesenteric perfusion compared to the NEC group nih.gov. This effect appeared to be dependent on endothelial nitric oxide synthase (eNOS) pathways, as this compound did not increase mesenteric perfusion in eNOS knockout mice tmc.edunih.gov.

Group (Experimental NEC in Mice) Mesenteric Perfusion (%)
WT NEC 29.27 ± 2.41 nih.gov
WT NEC + this compound 41.86 ± 2.27 nih.gov
WT NEC + Mesalamine 28.78 ± 2.64 nih.gov
eNOSKO NEC 31.46 ± 1.68 nih.gov
eNOSKO NEC + this compound 31.17 ± 3.97 nih.gov

Future Directions and Research Gaps in Atb 429 Science

Elucidation of Additional Upstream and Downstream Signaling Cascades Affected by ATB-429

While this compound is known to function as an H₂S donor and its effects on certain inflammatory mediators like TNFα, IFNγ, and IL-1 have been observed, a complete picture of the upstream and downstream signaling cascades it influences is still developing researchgate.netnih.gov. H₂S is a versatile signaling molecule involved in numerous pathways, including those related to vasodilation, neuromodulation, antioxidant activity, and ion channel regulation nih.govmdpi.commdpi.com. Future research should aim to map these intricate interactions. For instance, studies have suggested that H₂S can inhibit NF-κB activation and modulate MAPK pathways, but the specific impact of this compound-released H₂S on these and other relevant cascades warrants deeper investigation mdpi.comnih.gov. Understanding how this compound's H₂S donation specifically impacts pathways involved in inflammation resolution, tissue repair, and pain signaling beyond the initial observations in colitis models is crucial nih.govnih.govucl.ac.uk.

Investigation of this compound's Effects in Chronic Disease Models Beyond Initial Acute Phases

Much of the preclinical success of this compound has been demonstrated in acute models of inflammation, such as chemically induced colitis researchgate.netnih.gov. While these models are valuable for assessing initial anti-inflammatory effects, chronic diseases, including IBD, involve complex, long-term pathological processes, tissue remodeling, and potential adaptations to therapeutic interventions mdpi.com. Future research needs to evaluate this compound's efficacy and mechanisms in chronic disease models that better mimic the sustained nature of human conditions. This includes assessing its ability to prevent relapse, promote long-term tissue healing, and influence the progression of the disease over extended periods. Studies in chronic models would provide insights into potential tolerance development, sustained target engagement, and the drug's impact on the long-term trajectory of inflammatory and potentially other chronic disorders mdpi.com.

Exploration of this compound's Role in Modulating Specific Cell Types (e.g., immune cells, epithelial cells, neuronal cells)

This compound's therapeutic effects likely involve modulation of multiple cell types within affected tissues. While its impact on reducing granulocyte infiltration and influencing cytokine expression suggests effects on immune cells, a detailed understanding of its specific interactions with different immune cell subsets (e.g., macrophages, lymphocytes, dendritic cells) is needed nih.govmdpi.comnih.govfrontiersin.org. Furthermore, as a mesalamine derivative, its effects on intestinal epithelial cells are of interest, particularly regarding barrier function and proliferation mdpi.com. Given the role of H₂S as a neuromodulator and the observed analgesic effects of this compound, its direct and indirect effects on neuronal cells, especially in the context of visceral pain and neuroinflammation, require further exploration nih.govfrontiersin.orgresearchgate.net. Investigating cell-specific responses using techniques like single-cell transcriptomics or flow cytometry would provide valuable insights into the cellular targets of this compound nih.gov.

Potential Synergistic Effects with other Research Agents in Combination Therapies

The multifactorial nature of complex diseases like IBD often necessitates combination therapies to achieve optimal outcomes mdpi.com. Exploring the potential synergistic effects of this compound with other research agents could lead to more effective treatment strategies. For instance, given its H₂S-donating properties and the known interactions of H₂S with other gasotransmitters like nitric oxide (NO) and carbon monoxide (CO), combinations with NO-releasing compounds or agents modulating CO pathways could be investigated researchgate.netmdpi.comresearchgate.net. Additionally, exploring combinations with existing anti-inflammatory drugs, immunomodulators, or agents targeting the gut microbiome could reveal synergistic benefits, potentially allowing for lower doses of individual agents and reduced side effects mdpi.comresearchgate.netdrugdiscoverynews.com.

Application of Omics Technologies (e.g., transcriptomics, metabolomics, proteomics) to Uncover Novel Insights into this compound's Mechanisms

The application of high-throughput omics technologies offers a powerful approach to comprehensively investigate the molecular effects of this compound nih.govresearchgate.netfrontiersin.org. Transcriptomics can reveal global changes in gene expression profiles in response to this compound treatment, identifying affected pathways and biological processes nih.govfrontiersin.org. Metabolomics can provide insights into metabolic alterations induced by the compound, potentially uncovering novel biomarkers or therapeutic targets nih.gov. Proteomics can help identify changes in protein abundance and post-translational modifications, offering a direct view of the functional state of cells and tissues nih.govfrontiersin.org. Integrating data from these different omics layers in various disease models and cell types treated with this compound would provide a holistic understanding of its complex mechanisms of action and identify previously unappreciated effects nih.gov.

Advanced Research on Biodistribution and Target Engagement in Complex Biological Systems

Understanding how this compound is distributed within the body and whether it effectively reaches and interacts with its intended targets in complex biological systems is critical for its development biorxiv.orgnih.govresearchgate.netpelagobio.com. While preclinical studies have shown efficacy, detailed biodistribution studies in various tissues and organs, particularly in relevant disease states, are needed biorxiv.orgnih.gov. Furthermore, directly assessing target engagement – confirming that the H₂S released by this compound is interacting with specific molecular targets in situ – remains an important research gap pelagobio.com. Advanced techniques for measuring H₂S levels in specific tissues and cells, along with methods to assess the activation or inhibition of downstream targets, are required to confirm effective delivery and engagement in vivo nih.govrsc.org. Research into how disease states might influence this compound's biodistribution and target engagement is also warranted.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for ATB 429, and how can researchers validate purity and yield?

  • Methodological Answer : Begin by querying chemical synthesis databases (e.g., SciFinder, Reaxys) using keywords like "ATB 429 synthesis" and filter results by publication date and peer-reviewed journals. Validate synthetic protocols by replicating procedures in controlled environments, using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity threshold). Yield optimization can be tracked via gravimetric analysis and compared against literature benchmarks .

Q. Which in vitro assays are most effective for initial pharmacological screening of ATB 429?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on ATB 429's hypothesized mechanism. Use dose-response curves to calculate IC50/EC50 values. Validate results with positive and negative controls, and employ cell viability assays (e.g., MTT) to rule out cytotoxicity. Triangulate findings with publicly available datasets (e.g., ChEMBL) to identify discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.